3-(Carboxymethyl)pentanedioic acid
Overview
Description
3-(Carboxymethyl)pentanedioic acid is an organic compound with the molecular formula C7H10O6. It is a derivative of pentanedioic acid, featuring a carboxymethyl group attached to the third carbon of the pentanedioic acid backbone.
Mechanism of Action
Target of Action
3-(Carboxymethyl)pentanedioic acid is a type of novel scaffold farnesyltransferase inhibitor (FTI) . Farnesyltransferase is an enzyme involved in the post-translational modification of proteins through a process known as prenylation. This modification is crucial for the proper functioning of several proteins, including those involved in cell division and signal transduction .
Mode of Action
As an inhibitor, this compound binds to the active site of farnesyltransferase, preventing the enzyme from attaching a farnesyl group to its target proteins . This disruption can lead to changes in cellular processes that rely on these proteins, potentially altering cell growth and division .
Biochemical Pathways
The inhibition of farnesyltransferase affects several biochemical pathways. Most notably, it can disrupt the Ras signaling pathway, which plays a key role in cell proliferation and survival . By preventing the prenylation of Ras proteins, the compound can interfere with the ability of these proteins to anchor to the cell membrane, a necessary step for their activation .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific proteins being targeted. In the case of inhibiting farnesyltransferase, this could result in decreased cell proliferation and potentially induce apoptosis in certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethyl)pentanedioic acid can be achieved through several methods. One common approach involves the reaction of pentanedioic acid with a cyanomethyl derivative, followed by hydrolysis to yield the desired product . The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)pentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the carboxyl and carboxymethyl groups, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound, leading to the formation of more oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxyl groups to alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols .
Scientific Research Applications
3-(Carboxymethyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid: The parent compound, lacking the carboxymethyl group.
3-(Hydroxymethyl)pentanedioic acid: A similar compound with a hydroxymethyl group instead of a carboxymethyl group.
3-(Aminomethyl)pentanedioic acid: Featuring an aminomethyl group in place of the carboxymethyl group.
Uniqueness
3-(Carboxymethyl)pentanedioic acid is unique due to the presence of the carboxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(carboxymethyl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-5(9)1-4(2-6(10)11)3-7(12)13/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQMCAWQYSNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275679 | |
Record name | 3-(carboxymethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57056-39-0 | |
Record name | NSC23786 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(carboxymethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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